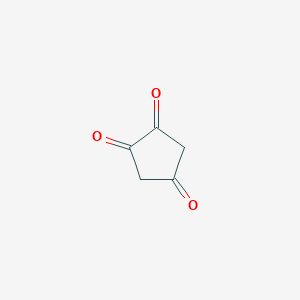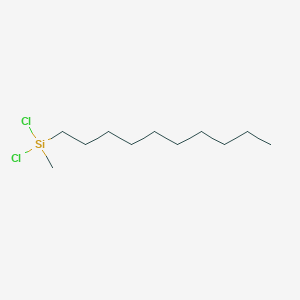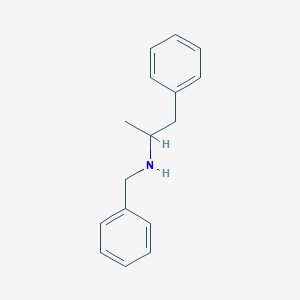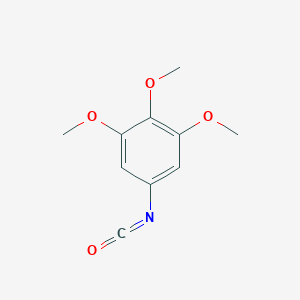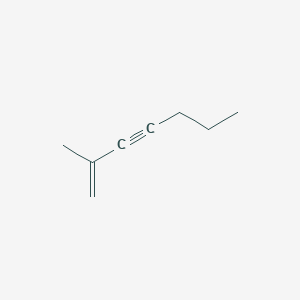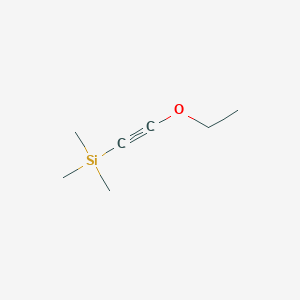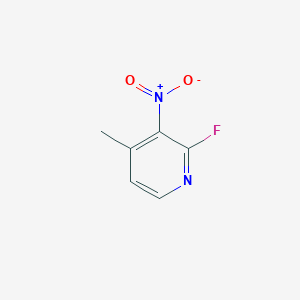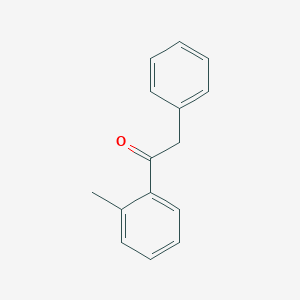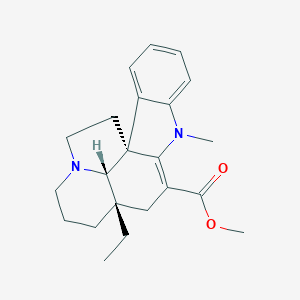
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- is a distinct aspidosperma alkaloid that possesses a unique C-20 oxygenation, which is not common within this class of alkaloids . This structural modification has made Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- an attractive research target due to its potential for further chemical transformations and its intriguing chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- involves a sequence of cascade reactions. Key steps include organocatalytic Michael-aldol condensation, a multistep anionic Michael-S_N2 cascade reaction, and a Mannich reaction interrupted Fischer indolization . These reactions are optimized under specific conditions, such as using dioxane at room temperature with a 2 mol% catalyst, yielding the chiral building block in high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to maintain high yield and purity.
化学反応の分析
Types of Reactions
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Removal of oxygen functionalities or addition of hydrogen.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex alkaloids and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical structure.
作用機序
The mechanism of action of Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- is unique among aspidosperma alkaloids due to its C-20 oxygenation. Similar compounds in this class include:
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-cine: Another aspidosperma alkaloid with a similar structure but lacking the C-20 oxygenation.
Aspidofractinine: A structurally related compound with different functional groups and biological activities.
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-’s uniqueness lies in its structural modification, which provides a basis for further chemical transformations and potential therapeutic applications.
特性
CAS番号 |
19074-77-2 |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
methyl (1R,12S,19S)-12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3/t20-,21-,22-/m0/s1 |
InChIキー |
ZGZYTLPCBNDYNE-FKBYEOEOSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
異性体SMILES |
CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
正規SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
同義語 |
minovine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


